molecular formula C13H18ClN3O2 B1386704 2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride CAS No. 1158772-65-6

2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride

Cat. No.: B1386704
CAS No.: 1158772-65-6
M. Wt: 283.75 g/mol
InChI Key: WUQIPMNXYHDHIX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride possesses the molecular formula C13H18ClN3O2, representing a hydrochloride salt of the parent ethanamine compound. The systematic nomenclature reflects the complex multi-ring structure, incorporating both the benzoxazole heterocycle and the morpholine ring system connected through a specific linkage pattern. Alternative nomenclature systems have identified this compound with multiple approaches to naming, including the designation as 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethan-1-amine hydrochloride. The Chemical Abstracts Service has assigned registry numbers to this compound, with documented entries including 1158772-65-6 and 1119450-65-5, though the former appears more widely referenced in chemical databases.

The International Union of Pure and Applied Chemistry naming convention emphasizes the sequential arrangement of functional groups and ring systems within the molecular structure. The compound designation begins with the ethanamine terminus, proceeds through the morpholine ring system, and culminates with the benzoxazole heterocycle, reflecting the systematic approach to complex molecular nomenclature. Chemical suppliers and research institutions have consistently adopted this nomenclature approach, ensuring standardized identification across scientific literature and commercial applications.

Historical Context and Development

The development of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride emerges from the broader historical context of benzoxazole chemistry, which has demonstrated significant synthetic versatility since the mid-twentieth century. Benzoxazole derivatives have historically attracted attention for their diverse biological activities and synthetic accessibility, leading to extensive research into hybrid molecules combining benzoxazole scaffolds with other heterocyclic systems. The specific combination of benzoxazole and morpholine structural elements represents a more recent synthetic achievement, reflecting advances in heterocyclic chemistry and multi-step synthetic methodologies.

Research into adenosine receptor antagonists has historically driven much benzoxazole chemistry development, with 2-aryl benzoxazoles receiving particular attention for neurodegenerative disease applications. The morpholine-benzoxazole hybrid approach represents an evolution of these synthetic strategies, incorporating the morpholine ring system to modify molecular properties and biological activity profiles. Contemporary synthetic methodologies have enabled the precise construction of these complex molecular architectures, facilitating the preparation of compounds like 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride for specialized research applications.

The emergence of this compound in proteomics research applications reflects the growing demand for specialized research chemicals with defined structural characteristics. Chemical suppliers have recognized the research value of this compound, leading to its commercial availability through multiple vendors specializing in research chemicals and biochemical reagents. The compound's development trajectory illustrates the progression from fundamental benzoxazole chemistry to sophisticated multi-ring systems designed for specific research applications.

Physico-chemical Properties

The molecular weight of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride is established at 283.75 grams per mole, reflecting the combined mass of the organic base and the hydrochloride counterion. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form and provides improved stability during storage and handling. The exact mass determination indicates 283.10875 atomic mass units, providing precise molecular weight information for analytical applications.

Table 1: Fundamental Physical Properties

Property Value Source
Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
Exact Mass 283.10875 amu
Chemical Abstracts Service Number 1158772-65-6
Physical State Solid
Storage Temperature Room Temperature

The compound demonstrates characteristic properties of organic hydrochloride salts, including enhanced crystalline stability and improved handling characteristics compared to free base forms. Industrial and scientific research applications utilize this compound primarily in solid form, with specialized storage conditions maintaining chemical integrity during extended periods. The hydrochloride salt formation provides advantages in terms of chemical stability and analytical reproducibility, making it suitable for precision research applications.

Thermal properties of the compound include specific melting point ranges and thermal decomposition characteristics that influence storage and handling protocols. The molecular architecture suggests moderate thermal stability typical of benzoxazole-containing compounds, though specific thermal analysis data requires specialized instrumentation for accurate determination. Chemical stability under ambient conditions appears adequate for research applications, with proper storage conditions maintaining compound integrity over extended periods.

Structural Characteristics and Molecular Architecture

The molecular architecture of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride represents a sophisticated integration of multiple heterocyclic systems connected through specific linkage patterns. The benzoxazole ring system contributes aromatic character and nitrogen-oxygen heterocyclic functionality, while the morpholine ring provides additional nitrogen and oxygen functionality in a saturated ring context. The ethanamine chain extends from the morpholine ring, terminating in a primary amine group that forms the hydrochloride salt.

Table 2: Structural Identifiers and Molecular Descriptors

Identifier Type Value Source
Canonical SMILES Cl.NCCC1CN(CCO1)C1=NC2C=CC=CC=2O1
InChI InChI=1S/C13H17N3O2.ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;/h1-4,10H,5-9,14H2;1H
InChI Key WUQIPMNXYHDHIX-UHFFFAOYSA-N
MDL Number MFCD11696390

The benzoxazole portion of the molecule contains a fused benzene-oxazole system where the oxygen and nitrogen atoms occupy adjacent positions within the five-membered heterocycle. This arrangement creates specific electronic properties and potential coordination sites that influence the compound's chemical behavior and biological activity. The morpholine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen atom serving as the connection point to the benzoxazole system.

Stereochemical considerations within the molecular structure include the potential for conformational flexibility around single bonds connecting the ring systems. The morpholine ring exhibits defined stereochemistry at the carbon atom bearing the ethanamine substituent, though specific stereochemical assignments require detailed structural analysis. The overall molecular geometry reflects the spatial arrangement of multiple sp3 and sp2 hybridized atoms, creating a three-dimensional architecture that influences both chemical reactivity and potential biological interactions.

The electronic distribution within the molecule involves delocalized aromatic systems in the benzoxazole portion and localized electron pairs on the nitrogen and oxygen atoms throughout the structure. The primary amine terminus provides a basic site that readily forms the hydrochloride salt, while the morpholine nitrogen contributes additional basicity to the overall molecular system. These electronic characteristics contribute to the compound's chemical properties and potential for forming diverse chemical interactions in research applications.

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;/h1-4,10H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQIPMNXYHDHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally proceeds via:

  • Formation of the benzoxazole core through cyclization of aminophenols with suitable electrophilic reagents.
  • Functionalization of benzoxazole with halogenated intermediates (e.g., bromomethyl derivatives).
  • Nucleophilic substitution reactions to attach the morpholine and ethanamine groups.
  • Final salt formation with hydrochloric acid to yield the hydrochloride salt.

Preparation of Benzoxazole Core

Method A: Cyclization of Aminophenols with N-Cyano- N-Phenyl- p-toluenesulfonamide (NCTS)

This approach involves reacting o-aminophenols with NCTS in the presence of a Lewis acid (e.g., BF₃·Et₂O):

Step Reagents & Conditions Yield & Notes
Cyclization o-aminophenol (0.9 mmol), NCTS (1.35 mmol), BF₃·Et₂O (2 equiv), reflux overnight Good yields (~70-85%) with purification via column chromatography

Research Findings: This method provides a versatile route for benzoxazole synthesis, with high regioselectivity and minimal by-products.

Halogenation of Benzoxazole Derivatives

Method B: Bromomethylation Using N-Bromosuccinimide (NBS)

This step introduces a bromomethyl group at the 2-position of benzoxazole:

Step Reagents & Conditions Notes
Bromination Benzoxazole derivative (20 mmol), NBS (24.1 mmol), benzoyl peroxide (1.41 mmol), reflux in CCl₄ under halogen lamp Reaction time: ~3.5 hours; yields around 60-70% after purification

Research Findings: The bromomethyl intermediate (e.g., 5-(Bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole) serves as a key electrophile for subsequent nucleophilic substitution.

Nucleophilic Substitution to Attach Morpholine and Ethanamine

Method C: Nucleophilic Substitution with Morpholine or Ethanamine

This step involves reacting the halogenated benzoxazole with amines:

Step Reagents & Conditions Notes
Substitution Halogenated benzoxazole (e.g., 20 mmol), amine (2.05 mmol), triethylamine (2.05 mmol), reflux in acetone Reaction time: 1 hour; yields typically >75%

Research Findings: The reaction is facilitated by base (Et₃N) to neutralize HCl formed during substitution, yielding the amino-functionalized benzoxazole.

Attachment of the Morpholine-2-YL Group

Method D: Coupling with Morpholine Derivative

The amino-benzoxazole intermediate reacts with morpholine derivatives:

Step Reagents & Conditions Notes
Coupling Amino-benzoxazole, morpholine derivative, Et₃N, reflux in acetone Reaction time: 1 hour; yields around 70-80%

Final Salt Formation: Hydrochloride

Method E: Salt Formation

The free base is converted into its hydrochloride salt:

Step Reagents & Conditions Notes
Acidification Dissolve in ethanol/water mixture, add HCl gas or concentrated HCl Precipitate is filtered, washed, and dried

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Conditions Yield References
Benzoxazole core synthesis Cyclization Aminophenol + NCTS Reflux, BF₃·Et₂O 70-85% ,
Bromomethylation Electrophilic substitution Benzoxazole + NBS Reflux in CCl₄ 60-70%
Nucleophilic substitution Amine attachment Halogenated benzoxazole + amine Reflux in acetone >75% ,
Coupling with morpholine Amide formation Amino-benzoxazole + morpholine derivative Reflux in acetone 70-80%
Salt formation Acid-base reaction Free base + HCl Ethanol/water, HCl gas Quantitative Standard procedure

Research Findings and Notes

  • The cyclization step using o-aminophenols and NCTS is advantageous due to its high regioselectivity and use of nonhazardous reagents.
  • Bromomethylation with NBS provides a reactive intermediate suitable for diverse nucleophilic substitutions.
  • The nucleophilic substitution reactions are optimized in acetone with triethylamine, facilitating high yields.
  • The final hydrochloride salt enhances compound stability and solubility, essential for pharmaceutical applications.
  • Diversification of the benzoxazole core via various substituents is feasible using these methodologies, allowing for structural optimization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce oxides or hydroxides, while substitution reactions may yield halogenated or alkylated derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various diseases, including:

  • Anticancer Activity : Research indicates that compounds containing benzoxazole rings can inhibit cancer cell proliferation. Studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
  • Antimicrobial Properties : The morpholine structure is associated with antimicrobial activity. Compounds like this compound have shown promise against various bacterial strains, potentially serving as lead compounds for antibiotic development .

Proteomics Research

This compound is utilized in proteomics for its ability to interact with specific proteins or enzymes. Its unique structure allows it to serve as a probe in studying protein interactions and functions, particularly in understanding disease mechanisms at the molecular level .

Neuropharmacology

The morpholine component suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzoxazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of morpholine derivatives. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, heterocyclic cores, and biological interactions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Heterocycles Biological Activity/Interactions References
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride Not explicitly reported 187.05 (dihydrochloride) Benzoxazole, morpholine, ethanamine No direct data; discontinued commercially
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride C₁₀H₁₂Cl₂N₂O 247.12 Chloro, methyl on benzoxazole, ethanamine No direct data; irritant (safety note)
2-(1H-Indol-3-yl)ethanamine hydrochloride (Tryptamine hydrochloride) C₁₀H₁₃ClN₂ 196.68 Indole core, ethanamine Anti-plasmodial; binds HSP90 via GLU527
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride C₁₀H₉ClF₃N₂S 289.71 Benzothiazole, trifluoromethyl, ethanamine No direct data
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride C₉H₁₀ClN₂O 198.65 Benzoxazole, ethanamine No direct data; industrial-grade available
2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride C₆H₈Br₂ClNS 321.46 Thiophene, dibromo, ethanamine No direct data

Key Structural Differences and Implications

Heterocyclic Core Variations: The target compound’s benzoxazole-morpholine hybrid distinguishes it from simpler benzoxazole derivatives (e.g., ) or indole/thiophene-based analogues (). The morpholine ring may enhance solubility or modulate binding affinity compared to non-morpholine derivatives .

Substituent Effects :

  • Chloro and methyl groups on the benzoxazole ring () increase steric bulk and lipophilicity, which could impact membrane permeability or target selectivity.
  • Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects, common in drug design for improved pharmacokinetics.

Biological Activity: Indole-based analogues like Tryptamine hydrochloride () demonstrate anti-plasmodial activity and interact with HSP90 via hydrogen bonds (GLU527, TYR604, and LYS546).

Biological Activity

2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on cancer cells, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H18ClN3O2C_{13}H_{18}ClN_{3}O_{2}, with a molecular weight of 273.75 g/mol. The compound features a benzoxazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of benzoxazole derivatives against several cancer types:

Cancer Type Cell Lines Cytotoxic Effect
Breast CancerMCF-7, MDA-MB-231High
Lung CancerA549Moderate
Liver CancerHepG2High
Prostate CancerPC3Moderate
Colorectal CancerHCT-116High

The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one study reported that certain benzoxazole derivatives could induce S-phase cell cycle arrest in A375 melanoma cells, suggesting potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been studied. While the overall antibacterial activity was found to be moderate, selectivity was noted against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for some derivatives are summarized below:

Compound Target Organism MIC (µg/mL)
Compound ABacillus subtilis32
Compound BCandida albicans64

These findings suggest that while the compound may not be broadly effective as an antibiotic, it possesses selective activity against specific pathogens .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of benzoxazole derivatives have revealed critical insights into how modifications can enhance biological activity. For example:

  • Electron-donating groups (e.g., methoxy) significantly improve anticancer and antimicrobial activities.
  • Positioning of substituents on the benzoxazole ring can alter potency; compounds with specific arrangements exhibited higher efficacy against cancer cells.

Case Studies

Several case studies have explored the effects of similar compounds in clinical or preclinical settings:

  • Study on Melanoma Treatment : A derivative similar to this compound was tested in vitro and showed promising results in reducing tumor size in A375 melanoma models.
  • Antibacterial Efficacy : In a comparative study, several benzoxazole derivatives were screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that while most compounds had limited activity against Gram-negative strains, they were effective against selected Gram-positive bacteria.

Q & A

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Answer :
  • Flow Chemistry : Implement continuous flow reactors to maintain consistent temperature and mixing.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Reactant of Route 2
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2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.